molecular formula C14H14N2O B3369893 3-(Benzyloxy)benzene-1-carboximidamide CAS No. 26130-55-2

3-(Benzyloxy)benzene-1-carboximidamide

Cat. No.: B3369893
CAS No.: 26130-55-2
M. Wt: 226.27 g/mol
InChI Key: UXYDJDLVMMJKHF-UHFFFAOYSA-N
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Description

3-(Benzyloxy)benzene-1-carboximidamide is a substituted benzene derivative featuring a benzyloxy group (-OCH2C6H5) at the 3-position and a carboximidamide (-C(=NH)NH2) functional group at the 1-position. Carboximidamides are often studied for their bioactivity, particularly as enzyme inhibitors or receptor ligands, owing to their ability to mimic amidine-containing natural products .

Properties

IUPAC Name

3-phenylmethoxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-9H,10H2,(H3,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYDJDLVMMJKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20309289
Record name 3-(benzyloxy)benzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20309289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26130-55-2
Record name 3-(benzyloxy)benzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20309289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)benzene-1-carboximidamide typically involves the reaction of 3-(benzyloxy)benzonitrile with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to facilitate the conversion of the nitrile group to the carboximidamide group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitrile hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)benzene-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, primary amines, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Benzyloxy)benzene-1-carboximidamide has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)benzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The carboximidamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzyloxy group can interact with hydrophobic regions of proteins, affecting their function and stability .

Comparison with Similar Compounds

Data Table: Key Parameters of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Group CAS Number Reference
3-(Benzyloxy)benzene-1-carboximidamide C14H14N2O ~242.28 (estimated) 3-OCH2C6H5, 1-carboximidamide Not provided -
4-(Benzyloxy)benzene-1-carboximidamide HCl C14H15ClN2O 266.74 4-OCH2C6H5, HCl salt 57928-60-6
2-(3-Methoxyphenoxy)benzene-1-carboximidamide C14H14N2O2 242.27 2-O-C6H4-OCH3 Not provided
3-(Difluoromethyl)benzene-1-carboximidamide HCl C8H8ClF2N2 181.19 3-CF2H, HCl salt H6 (incomplete)

Research Implications and Gaps

  • Bioactivity : The benzyloxy group’s aromatic bulk may enhance binding to hydrophobic pockets in enzymes or receptors, whereas smaller substituents (e.g., difluoromethyl) could optimize pharmacokinetics .
  • Positional Effects : The 3- vs. 4-benzyloxy substitution could lead to distinct activity profiles, as seen in other positional isomer studies .
  • Data Limitations : Detailed pharmacological or thermodynamic data for this compound are absent in the provided evidence, highlighting the need for targeted experimental studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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